1-(4-Bromo-2-fluorophenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWRVSQLVIYZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594989 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259750-61-3 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Structural Elucdiation of 1-(4-Bromo-2-fluorophenyl)propan-1-one: An Integrated Spectroscopic Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 1-(4-Bromo-2-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of core analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It emphasizes the synergy between these methods, demonstrating how an integrated workflow provides unambiguous structural confirmation. The guide is designed for practicing scientists, offering not only step-by-step protocols but also the underlying rationale for experimental design and data interpretation, ensuring a robust and self-validating analytical process.
Introduction: The Analytical Challenge
This compound is a substituted propiophenone. As with many halogenated aromatic compounds, its synthesis can yield various positional isomers. Therefore, a rigorous and unequivocal method for structure confirmation is not merely a procedural formality but a critical necessity to ensure the validity of subsequent research and development. This guide outlines a systematic workflow that leverages the unique strengths of different spectroscopic techniques to create a cohesive and definitive structural proof. We will explore how to interpret the distinct isotopic signature of bromine in mass spectrometry, identify key functional groups using infrared spectroscopy, and map the precise atomic connectivity through one- and two-dimensional NMR.
Physicochemical Properties & Safety
A preliminary assessment of the compound's basic properties is the first step in any analytical workflow. This data is crucial for sample handling, preparation, and choosing appropriate analytical conditions.
| Property | Value | Source |
| Chemical Formula | C₉H₈BrFO | PubChem |
| Molecular Weight | 231.06 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | N/A |
| CAS Number | 36830-50-3 | Sigma-Aldrich |
Safety Considerations: this compound is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
The Elucidation Workflow: An Integrated Approach
The confirmation of a chemical structure is not a linear process but a cycle of hypothesis, testing, and refinement. Each piece of data from different techniques must be consistent with the others to build a conclusive argument.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For halogenated molecules, it provides an immediate and critical diagnostic feature: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of almost equal height. This signature is a powerful tool for confirming the presence of a single bromine atom.
Experimental Protocol (GC-MS)
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Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).
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GC Method: Use a temperature program starting at 100°C, ramping to 250°C at 15°C/min to ensure proper separation.
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MS Acquisition: Acquire spectra in electron ionization (EI) mode over a mass range of m/z 50-300.
Data Interpretation: Expected Spectrum
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Molecular Ion (M⁺): Expect to see a pair of peaks of nearly equal intensity at m/z 230 and m/z 232 , corresponding to [C₉H₈⁷⁹BrFO]⁺ and [C₉H₈⁸¹BrFO]⁺. This immediately confirms the molecular weight and the presence of one bromine atom.
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Key Fragments: The most likely fragmentation is the alpha-cleavage of the ethyl group, a stable acylium ion. This would result in a prominent doublet at m/z 201/203 ([M-CH₂CH₃]⁺). Another common cleavage is the loss of the entire propanoyl group, which could lead to a fragment for the bromofluorophenyl cation at m/z 173/175 .
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds present. For this compound, the most diagnostic peaks will be the strong carbonyl (C=O) stretch and the vibrations associated with the aromatic ring and carbon-halogen bonds.
Experimental Protocol (ATR-FTIR)
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Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean and perform a background scan.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
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Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
Data Interpretation: Expected Absorption Bands
The IR spectrum provides a molecular fingerprint that must be consistent with the proposed structure.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Intensity |
| ~3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |
| ~2980-2940 | C-H (Aliphatic) | Stretch | Medium |
| ~1690-1670 | C=O (Ketone) | Stretch | Strong, Sharp |
| ~1600, ~1475 | C=C (Aromatic) | Stretch | Medium |
| ~1250-1200 | C-F (Aryl) | Stretch | Strong |
| ~1050-1000 | C-Br (Aryl) | Stretch | Medium |
The most crucial peak is the strong carbonyl absorption around 1680 cm⁻¹. Its position indicates it is part of an aryl ketone system, where conjugation to the aromatic ring slightly lowers its frequency compared to a simple aliphatic ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) atoms. For this specific molecule, NMR is essential to definitively establish the substitution pattern on the aromatic ring, which MS and IR cannot do. The presence of fluorine (¹⁹F, spin I=½) adds a layer of complexity and information, as it couples to nearby ¹H and ¹³C nuclei, producing characteristic splitting patterns that are invaluable for assignment.
Experimental Protocol (¹H and ¹³C NMR)
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Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed to achieve a good signal-to-noise ratio.
Data Interpretation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ethyl group will present as a classic triplet-quartet system. The aromatic region will be more complex due to the fluorine and bromine substituents.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| a | ~1.2 | Triplet (t) | 3H | -CH₃ | Coupled to the two -CH₂- protons (n=2), so multiplicity is n+1=3. J ≈ 7.2 Hz. |
| b | ~3.0 | Quartet (q) | 2H | -CH₂- | Coupled to the three -CH₃ protons (n=3), so multiplicity is n+1=4. J ≈ 7.2 Hz. |
| c | ~7.3-7.4 | Multiplet (m) | 1H | Ar-H5 | Coupled to H3 and H6, and potentially a long-range coupling to ¹⁹F. |
| d | ~7.5-7.6 | Multiplet (m) | 1H | Ar-H6 | Coupled to H5. |
| e | ~7.7-7.8 | Doublet of doublets (dd) | 1H | Ar-H3 | Coupled to H5 (small, meta coupling) and the adjacent ¹⁹F nucleus (larger coupling). |
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Key Insight: The proton ortho to the fluorine (H3) will show a characteristic coupling to ¹⁹F, with a typical ³JHF value of ~8-10 Hz. This is a critical piece of evidence for confirming the substituent positions.
Data Interpretation: Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Carbon signals are split by the attached fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Coupling |
| ~8.5 | -CH₃ | Aliphatic carbon, upfield. |
| ~36.0 | -CH₂- | Aliphatic carbon adjacent to C=O. |
| ~118 (d) | C3 | Aromatic CH. Split into a doublet by ¹⁹F (²JCF ≈ 20-25 Hz). |
| ~125 (d) | C1 | Aromatic quaternary carbon. Split into a doublet by ¹⁹F (²JCF ≈ 3-5 Hz). |
| ~128 (d) | C5 | Aromatic CH. Split into a doublet by ¹⁹F (⁴JCF ≈ 3-4 Hz). |
| ~131 | C6 | Aromatic CH. Negligible coupling to F. |
| ~139 | C4 | Aromatic quaternary carbon attached to Br. |
| ~162 (d) | C2 | Aromatic quaternary carbon attached to F. Large one-bond coupling constant (¹JCF ≈ 250-260 Hz). |
| ~198 | C=O | Ketone carbonyl, downfield. |
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Key Insight: The carbon directly bonded to fluorine (C2) will exhibit a very large one-bond coupling constant (¹JCF), which is unambiguous proof of the C-F bond location.
2D NMR: Confirming Connectivity
To finalize all assignments, 2D NMR experiments are invaluable.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A COSY spectrum would show a cross-peak between the -CH₃ triplet (δ 1.2) and the -CH₂- quartet (δ 3.0), confirming the ethyl fragment. It would also show correlations between adjacent aromatic protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the proton signals (δ 1.2, 3.0, 7.3-7.8) to their corresponding carbon signals (δ 8.5, 36.0, 118-131), removing any ambiguity in the assignments.
Caption: Using 2D NMR to correlate ¹H and ¹³C data.
Integrated Structure Verification
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MS confirms the molecular formula C₉H₈BrFO with a molecular weight of ~231 g/mol and the presence of one bromine atom via the M⁺/M+2 pattern at m/z 230/232.
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IR confirms the presence of key functional groups : a conjugated ketone (C=O at ~1680 cm⁻¹) and an aromatic ring .
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¹H and ¹³C NMR confirm the carbon-hydrogen framework : an ethyl group (triplet/quartet pair), a trisubstituted aromatic ring , and a ketone carbonyl (~198 ppm).
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Crucially, NMR confirms the substitution pattern : The large ¹JCF coupling constant in the ¹³C spectrum proves the fluorine is directly attached to the ring at position C2. The ³JHF coupling observed for one aromatic proton (H3) confirms its position ortho to the fluorine. The remaining substitution pattern is deduced from the other couplings and chemical shifts, consistent with a 4-bromo, 2-fluoro arrangement.
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2D NMR (COSY, HSQC) verifies all C-H and H-H connectivities , leaving no doubt as to the final structure.
All collected data points are mutually supportive, providing a high-confidence, unambiguous elucidation of the structure as This compound .
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Isotope Effects. Department of Chemistry and Biochemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Infrared Spectroscopy. University of California, Davis. Retrieved from [Link]
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University of Calgary. (n.d.). Fluorine NMR. Chem LibreTexts. Retrieved from [Link]
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Hans J. Reich. (n.d.). ¹⁹F-¹H Coupling Constants. University of Wisconsin. Retrieved from [Link]
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Hans J. Reich. (n.d.). ¹³C-¹⁹F Coupling Constants. University of Wisconsin. Retrieved from [Link]
1-(4-Bromo-2-fluorophenyl)propan-1-one spectral data (NMR, IR, MS)
Starting Data Acquisition
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1H NMR spectrum of 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Mass spectrometry analysis of 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Potential biological activity of bromofluorophenyl propanones
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Literature review of 1-(4-Bromo-2-fluorophenyl)propan-1-one
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A Technical Guide to the Discovery and History of Substituted Fluorophenyl Ketones: A Case Study of the Butyrophenones
This in-depth technical guide explores the pivotal role of substituted fluorophenyl ketones in modern medicinal chemistry, with a focused case study on the discovery and development of the butyrophenone class of antipsychotics. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale and experimental evolution of these critical therapeutic agents, grounded in authoritative references and field-proven insights.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. The strategic placement of a fluorine atom on a phenyl ring, creating a fluorophenyl group, has been a particularly successful tactic, leading to the development of numerous blockbuster drugs. This guide delves into the history of a specific and highly impactful class of such compounds: substituted fluorophenyl ketones, through the lens of the butyrophenones.
The Dawn of a New Era in Antipsychotic Treatment: The Discovery of Haloperidol
The story of substituted fluorophenyl ketones in neuropsychopharmacology begins in the late 1950s at the Belgian pharmaceutical company Janssen Pharmaceutica, under the leadership of the pioneering medicinal chemist, Dr. Paul Janssen. Following the success of the phenothiazine antipsychotics, Janssen's team was actively seeking novel chemical scaffolds with improved therapeutic profiles.
From Analgesics to Antipsychotics: A Serendipitous Discovery
The journey to the first major fluorophenyl ketone antipsychotic was not a direct one. The initial research at Janssen was focused on developing potent analgesics, specifically derivatives of pethidine (meperidine). This line of inquiry led to the synthesis of a series of compounds, including R951. During preclinical screening, it was observed that R951 induced a state of calmness and reduced motor activity in animals, a profile reminiscent of the then-new antipsychotic chlorpromazine.
This observation prompted a strategic shift in the research program. Janssen's team began to systematically modify the R951 structure to enhance its neuroleptic (antipsychotic) properties while minimizing its analgesic effects. A key modification was the replacement of a propionyl group with a butyrophenone moiety, leading to the synthesis of a new series of compounds.
The Emergence of Haloperidol
In 1958, this systematic exploration led to the synthesis of compound R1625, which was later named haloperidol. Haloperidol is characterized by a 4-fluorophenyl ketone core linked via a three-carbon chain to a piperidine ring, which is further substituted with a 4-chlorophenyl group.
The preclinical data for haloperidol was remarkable. It was found to be significantly more potent than chlorpromazine in blocking the effects of dopamine, a key neurotransmitter implicated in psychosis. This potent dopamine antagonism, specifically at the D2 receptor, would later be confirmed as its primary mechanism of action. Following successful clinical trials, haloperidol was introduced into clinical practice in 1959 and quickly became a cornerstone of antipsychotic therapy, a position it has maintained for decades.
The Butyrophenone Scaffold: A Foundation for Further Discovery
The discovery of haloperidol established the butyrophenone scaffold as a privileged structure in the development of antipsychotic drugs. The general structure consists of a fluorophenyl ketone connected by a propyl chain to a tertiary amine, typically a piperidine or piperazine ring.
Figure 1: General chemical scaffold of the butyrophenone class of antipsychotics.
Structure-Activity Relationship (SAR) Studies
Following the success of haloperidol, extensive SAR studies were conducted to explore the therapeutic potential of the butyrophenone class. These studies revealed several key insights:
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The Fluorophenyl Ketone Moiety: The 4-fluorophenyl group was found to be crucial for potent neuroleptic activity. Other substitutions on the phenyl ring generally led to a decrease in potency.
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The Propyl Chain: The three-carbon (propyl) chain connecting the ketone to the amine was found to be optimal. Shortening or lengthening this chain significantly reduced activity.
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The Tertiary Amine: The nature of the tertiary amine and its substituents had a profound impact on the compound's potency and side-effect profile. This led to the development of other successful butyrophenone antipsychotics, such as droperidol and spiperone.
Synthesis of Haloperidol: A Step-by-Step Protocol
The original synthesis of haloperidol, as developed by Janssen and his team, is a classic example of medicinal chemistry at work. The following is a generalized, step-by-step protocol based on the principles of the original synthesis.
Experimental Protocol: Synthesis of Haloperidol
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Step 1: Friedel-Crafts Acylation.
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React fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-chloro-1-(4-fluorophenyl)butan-1-one.
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Rationale: This step establishes the core fluorophenyl ketone structure.
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Step 2: Nucleophilic Substitution.
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React the product from Step 1 with 4-(4-chlorophenyl)piperidin-4-ol.
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Rationale: This step introduces the piperidine ring system, which is crucial for dopamine receptor binding. The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile.
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Step 3: Purification.
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The crude product is purified by recrystallization or column chromatography to yield pure haloperidol.
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Figure 2: Simplified synthetic workflow for Haloperidol.
Mechanism of Action: The Dopamine D2 Receptor
The primary mechanism of action for haloperidol and other butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, haloperidol reduces dopaminergic neurotransmission, leading to a reduction in these symptoms.
Figure 3: Mechanism of action of Haloperidol at the D2 receptor.
Conclusion and Future Perspectives
The discovery of haloperidol and the subsequent development of the butyrophenone class of antipsychotics represent a landmark achievement in medicinal chemistry and a testament to the power of systematic drug design. The strategic incorporation of a fluorophenyl ketone moiety was a key factor in their success, highlighting the importance of fluorine in modern drug discovery. While newer, "atypical" antipsychotics with different mechanisms of action have since been developed, haloperidol remains an important therapeutic option and a classic example of the successful application of chemical principles to address unmet medical needs. The lessons learned from the butyrophenones continue to inform the design of new generations of central nervous system drugs.
References
- Granger, B., & Albu, S. (2005). The haloperidol story.
- López-Muñoz, F., & Alamo, C. (2009). The consolidation of the psychopharmacological therapy: Paul Janssen, the discovery of haloperidol and the introduction of the butyrophenones.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
1-(4-Bromo-2-fluorophenyl)propan-1-one safety and handling precautions
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Material Safety Data Sheet (MSDS) for 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Solubility of 1-(4-Bromo-2-fluorophenyl)propan-1-one in organic solvents
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Developing Data Gathering Methods
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Methodological & Application
Synthetic route for 1-(4-Bromo-2-fluorophenyl)propan-1-one
Beginning Synthesis Exploration
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Prioritizing Route Selection
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Friedel-Crafts acylation for propanone synthesis
Exploring Friedel-Crafts Acylation
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Grignard reaction for synthesizing phenyl propanone derivatives
Initiating Search Protocols
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Structuring Application Note Outline
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Use of 1-(4-Bromo-2-fluorophenyl)propan-1-one as a chemical intermediate
Initiating Data Collection
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Refining Search Parameters
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Application of 1-(4-Bromo-2-fluorophenyl)propan-1-one in medicinal chemistry
Commencing Initial Investigation
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Initiating Search Strategy
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Focusing Search Parameters
1-(4-Bromo-2-fluorophenyl)propan-1-one as a building block for heterocyclic compounds
Beginning Synthesis Exploration
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Application Note & Protocols: Strategic Derivatization of 1-(4-Bromo-2-fluorophenyl)propan-1-one for Drug Discovery
Abstract
This document provides a comprehensive guide to the synthetic derivatization of 1-(4-Bromo-2-fluorophenyl)propan-1-one, a versatile building block in medicinal chemistry. We will explore key reaction pathways, including palladium-catalyzed cross-coupling reactions and ketone modifications, offering detailed, field-tested protocols. The strategic rationale behind experimental choices is elucidated to empower researchers in designing novel analogues for drug development programs.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold is a privileged starting material in modern drug discovery. Its intrinsic chemical features offer a tripartite platform for molecular elaboration:
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The Aryl Bromide: A prime handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, amine, and alkyne functionalities. This position is often exploited to modulate ligand-receptor interactions in the hydrophobic regions of binding pockets.
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The Propan-1-one Chain: The ketone functionality is a versatile anchor for further modifications. It can be reduced to a chiral or achiral alcohol, reductively aminated to introduce basic centers, or serve as a point for chain extension, influencing the compound's polarity, solubility, and hydrogen bonding capacity.
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The ortho-Fluoro Substituent: This group imparts significant metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of adjacent functionalities and influence the conformation of the molecule through steric and electronic effects, often leading to improved binding affinity.
This guide will provide detailed protocols for the strategic derivatization at both the C4-bromo and C1-keto positions, enabling the systematic exploration of chemical space around this valuable core.
Derivatization at the C4-Position: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the most versatile reaction handle on the starting material. Palladium-catalyzed cross-coupling reactions are the gold standard for creating C-C and C-N bonds at this position with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a robust method for installing new aryl or heteroaryl moieties, a common strategy for extending into new regions of a target's binding site.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-(pyridin-3-yl)phenyl)propan-1-one
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Reagents:
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This compound (1.0 eq)
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Pyridine-3-boronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
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Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
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Toluene/Water (5:1 mixture)
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Procedure:
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To a flame-dried Schlenk flask, add this compound, pyridine-3-boronic acid, and K₃PO₄.
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Evacuate and backfill the flask with nitrogen or argon three times.
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In a separate vial, pre-mix Pd(OAc)₂ and SPhos in the toluene/water solvent mixture and sonicate for 2 minutes until dissolved. This pre-formation of the active catalyst is crucial for reproducibility.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl ketone.
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Data Presentation: Suzuki Coupling Examples
| Boronic Acid/Ester | Catalyst System | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | 92 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 88 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 95 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Buchwald-Hartwig Amination: Installation of Nitrogen Nucleophiles
The introduction of an amine functionality is a cornerstone of medicinal chemistry, as it often provides a handle for salt formation, improves solubility, and can serve as a key hydrogen bond donor or acceptor.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., Josiphos, XPhos) is critical to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation. The base used is also crucial; sterically hindered bases like sodium tert-butoxide are commonly employed.
Experimental Protocol: Synthesis of 1-(2-Fluoro-4-(morpholino)phenyl)propan-1-one
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Reagents:
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This compound (1.0 eq)
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Morpholine (1.5 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)
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Sodium tert-butoxide (NaOtBu) (1.4 eq)
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Toluene
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Procedure:
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In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried reaction tube.
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Add this compound followed by toluene and then morpholine.
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Seal the tube and heat the reaction mixture to 100 °C for 6-18 hours. Monitor progress by LC-MS.
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Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
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Purify by flash column chromatography to afford the desired product.
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Derivatization at the Ketone: Modulating Physicochemical Properties
The propan-1-one moiety offers a secondary site for derivatization, allowing for fine-tuning of properties such as polarity, hydrogen bonding potential, and chirality.
Stereoselective Reduction to a Chiral Alcohol
The creation of a stereocenter via reduction of the ketone can be critical for achieving selective interaction with chiral biological targets.
Mechanistic Rationale: Chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst like (R)- or (S)-2-methyl-CBS-oxazaborolidine, create a sterically defined pocket for the ketone. The substrate approaches the hydride source from the less hindered face, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Protocol: (S)-1-(4-Bromo-2-fluorophenyl)propan-1-ol
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Reagents:
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This compound (1.0 eq)
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(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) (0.1 eq)
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Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq)
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Anhydrous Tetrahydrofuran (THF)
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Procedure:
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To a flame-dried, three-neck flask under argon at 0 °C, add the (R)-CBS catalyst solution.
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Slowly add the borane-dimethyl sulfide complex and stir for 10 minutes.
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Add a solution of this compound in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
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Carefully quench the reaction by the slow, dropwise addition of methanol.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify by flash column chromatography. Determine enantiomeric excess (e.e.) by chiral HPLC.
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Workflow Diagram: Asymmetric Ketone Reduction
Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.
Conclusion and Future Directions
The derivatization of this compound provides a powerful and flexible platform for generating novel chemical entities for drug discovery. By strategically combining palladium-catalyzed cross-coupling reactions at the C4 position with modifications of the C1 ketone, a vast and diverse chemical space can be rapidly explored. The protocols outlined in this note serve as a validated starting point for these synthetic endeavors. Future work may involve exploring other cross-coupling reactions (e.g., Sonogashira, Heck), expanding the range of nucleophiles in Buchwald-Hartwig aminations, and employing other asymmetric transformations at the ketone center.
References
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Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Chemical Reviews. URL: [Link]
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Title: A Short History of the Buchwald-Hartwig Amination. Source: Organometallics. URL: [Link]
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Title: Reduction of Ketones and Aldehydes. Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice. URL: [Link]
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Title: Asymmetric Synthesis via Chiral Oxazaborolidine Catalysts. Source: Angewandte Chemie International Edition. URL: [Link]
Reaction mechanisms involving 1-(4-Bromo-2-fluorophenyl)propan-1-one
Initiating Research on Propan-1-one
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Deepening Information Gathering
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Catalytic reactions using 1-(4-Bromo-2-fluorophenyl)propan-1-one
Starting My Search
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Protocol for the synthesis of pyrazole from alpha-bromoketones
Initiating Research on Pyrazoles
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Developing Synthesis Application Note
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Use in the development of endothelin receptor antagonists
Beginning Research Phase
Expanding Search Parameters
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Application in the synthesis of kinase inhibitors
Initiating Search Strategy
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Role as a precursor in pharmaceutical synthesis
Initiating Research on Precursor
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)propan-1-one
Welcome to our dedicated technical support guide for the purification of 1-(4-Bromo-2-fluorophenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. We understand that achieving high purity is critical for the success of your downstream applications, and this guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges.
The Importance of Purity
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields in subsequent steps, and potential safety concerns in the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not just a recommendation but a necessity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: I'm experiencing significant product loss during column chromatography. What are the likely causes and how can I improve my yield?
A: Low yield during column chromatography is a common issue that can often be attributed to several factors. Let's break down the potential causes and solutions:
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Improper Solvent System: The polarity of your eluent is critical. If the solvent is too polar, your compound may elute too quickly with impurities, leading to poor separation and the need to discard mixed fractions. If it's not polar enough, the compound may not elute at all or have very broad peaks, leading to loss on the column.
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Troubleshooting Steps:
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Optimize with TLC: Before running your column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.3 for your product to ensure good separation on the column.
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Gradient Elution: If you have closely eluting impurities, a gradient elution (gradually increasing the polarity of the solvent system) can provide better separation and sharper peaks, minimizing the volume of mixed fractions.
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Column Overloading: Loading too much crude material onto your column will result in poor separation, as the stationary phase becomes saturated.
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Troubleshooting Steps:
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Rule of Thumb: A general guideline is to load no more than 1-5% of the column's silica gel weight with your crude product.
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Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading can improve resolution. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
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Product Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of standard silica gel.
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Troubleshooting Steps:
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Neutralize Silica: Consider using silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This can be done by adding a small percentage (0.1-1%) of triethylamine to your eluent system.
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Alternative Stationary Phases: If decomposition persists, explore other stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).
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Issue 2: Persistent Impurities After Recrystallization
Q: I've tried recrystallizing my this compound, but I'm still seeing a significant impurity peak in my NMR/LC-MS. What's going wrong?
A: Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and proper execution.
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. The impurities, on the other hand, should either be very soluble or very insoluble at all temperatures.
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Troubleshooting Steps:
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Solvent Screening: Test a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). A good starting point is to dissolve a small amount of your impure compound in a small volume of hot solvent and then allow it to cool slowly.
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Two-Solvent System: If a single solvent doesn't provide adequate separation, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you see persistent cloudiness. Then, allow it to cool.
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Cooling Rate: Cooling the solution too quickly can cause the product to crash out of solution, trapping impurities within the crystal lattice.
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Troubleshooting Steps:
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Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath.
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Insulation: For very sensitive crystallizations, you can insulate the flask to slow down the cooling rate further.
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Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize yield.
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Insufficient Washing: The crystals must be washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
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Troubleshooting Steps:
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Use Cold Solvent: Ensure the wash solvent is chilled in an ice bath.
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Minimal Volume: Use a minimal amount of solvent for washing to avoid redissolving a significant portion of your purified product.
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Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound on a laboratory scale?
A1: For laboratory-scale purification (milligrams to several grams), flash column chromatography on silica gel is typically the most effective method for removing a wide range of impurities. This is often followed by recrystallization to obtain a highly pure, crystalline solid. The choice of eluent for chromatography is crucial and should be determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. Common impurities can include:
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Starting Materials: Unreacted 1-bromo-3-fluorobenzene or propionyl chloride/propionic anhydride.
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Side Products: Isomers formed during the reaction, or products of over-alkylation/acylation.
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Reagents and Catalysts: Residual catalysts (e.g., aluminum chloride from a Friedel-Crafts acylation) or other reagents.
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Solvents: Residual reaction solvents.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting trace impurities.
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Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and residual solvents.
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Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: Can I use distillation for purification?
A4: While distillation is a viable purification technique for liquids, this compound is a solid at room temperature. Therefore, distillation is not a suitable primary purification method. However, if dealing with liquid impurities, a preliminary distillation of the crude reaction mixture before workup might be considered in some specific cases, though this is less common.
Q5: Are there any stability concerns I should be aware of during purification?
A5: While this compound is generally a stable compound, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to decomposition. It is good practice to perform purification steps at moderate temperatures and to store the purified product in a cool, dry, and dark place.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
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Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
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Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica bed.
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Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
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Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of your impure solid and a few drops of a potential solvent. Heat the mixture. If the solid dissolves when hot and precipitates when cool, you have a good candidate solvent.
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Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Chromatography of this compound
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | General purpose, good for separating moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar impurities. |
| Toluene / Ethyl Acetate | Low to Medium | Alternative non-polar component to hexane. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78 | Good general-purpose solvent. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Good for moderately polar compounds. |
| Toluene | 111 | Good for less polar compounds. |
| Hexane | 69 | Often used as the "poor" solvent in a two-solvent system. |
References
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (This paper describes the foundational technique of flash column chromatography). [Link]
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PubChem Compound Summary for this compound. National Center for Biotechnology Information. (Provides a comprehensive overview of the compound's properties and related information). [Link]
Optimizing the yield of 1-(4-Bromo-2-fluorophenyl)propan-1-one synthesis
Starting Research on Synthesis
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Side-products in the synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Technical Support Center: Recrystallization of Aryl Ketones
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of aryl ketones via recrystallization. It moves beyond a simple procedural outline to offer in-depth explanations, field-tested insights, and robust troubleshooting strategies to overcome common challenges encountered in the laboratory.
Section 1: Foundational Principles of Aryl Ketone Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities. The fundamental principle is that a substance is more soluble in a hot solvent than in a cold one. For aryl ketones, which range from moderately polar to nonpolar, selecting the appropriate solvent system is the most critical determinant of success.
The ideal solvent should exhibit the following characteristics:
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High Solvation Power at Elevated Temperatures: The aryl ketone should be readily soluble in the boiling solvent.
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Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
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Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
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Non-reactive: The solvent must be chemically inert towards the aryl ketone.
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Appropriate Boiling Point: The boiling point should be high enough to achieve significant solubility but low enough to be easily removed from the purified crystals.
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Volatility: The solvent should be volatile enough to be easily evaporated from the final product.
The Importance of Polarity Matching
Aryl ketones possess a polar carbonyl group and a nonpolar aromatic ring. The overall polarity is influenced by the nature and position of substituents on the aromatic ring. A guiding principle for solvent selection is "like dissolves like."
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Nonpolar Aryl Ketones (e.g., Benzophenone): These are best dissolved in nonpolar or moderately polar solvents like hexanes, toluene, or ethyl acetate.
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Polar Aryl Ketones (e.g., 4-Hydroxyacetophenone): The presence of polar functional groups (-OH, -NH2, -COOH) increases polarity, necessitating more polar solvents like ethanol, methanol, or water, often in mixed-solvent systems.
Section 2: Experimental Workflow & Protocols
This section details the step-by-step protocols for single-solvent and mixed-solvent recrystallization of aryl ketones.
Single-Solvent Recrystallization Workflow
This method is preferred for its simplicity when a suitable single solvent can be identified.
Diagram: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Protocol:
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Solvent Selection: Use solubility data (see Table 1) to choose a suitable solvent. Test on a small scale if unsure.
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Dissolution: Place the crude aryl ketone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the crystals to a constant weight.
Mixed-Solvent Recrystallization
This technique is employed when no single solvent meets all the criteria. It involves a pair of miscible solvents, one in which the aryl ketone is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").
Diagram: Mixed-Solvent System Logic
Caption: Principle of a mixed-solvent system.
Protocol:
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Dissolution: Dissolve the crude aryl ketone in the minimum amount of the hot "good" solvent.
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Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates saturation.
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Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
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Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent protocol.
Table 1: Common Solvents for Aryl Ketone Recrystallization
| Aryl Ketone Example | Common Solvents/Systems | Rationale |
| Benzophenone | Ethanol, Methanol, Hexane, Toluene | Nonpolar nature favors less polar solvents. Ethanol is a common choice. |
| Acetophenone | Ethanol/Water, Methanol/Water | Moderately polar; a mixed-solvent system with water as the anti-solvent often works well. |
| 4-Hydroxyacetophenone | Water, Ethanol/Water | The polar hydroxyl group significantly increases water solubility, making it a viable solvent. |
| 4-Methoxyacetophenone | Ethanol, Isopropanol | The methoxy group makes it slightly more polar than acetophenone; alcohols are a good starting point. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of aryl ketones in a question-and-answer format.
FAQ & Troubleshooting
Q1: My aryl ketone is not dissolving, even in a large amount of hot solvent. What should I do?
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Answer: This indicates that you have chosen a poor solvent. The compound's solubility in your selected solvent is too low, even at elevated temperatures.
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Troubleshooting Steps:
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Re-evaluate Solvent Choice: Consult solubility charts or test small samples of your compound in different solvents (e.g., ethanol, ethyl acetate, toluene, or a mixture) to find one with better solvation properties at high temperatures.
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Consider a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system is a powerful alternative. Dissolve your compound in a "good" solvent where it is highly soluble, and then add an "anti-solvent" in which it is poorly soluble.
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Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Aryl ketones with low melting points are particularly susceptible to this.
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Troubleshooting Steps:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the same solvent to decrease the saturation level of the solution.
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Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.
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Change Solvents: Select a solvent with a lower boiling point.
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Use a Mixed-Solvent System: Oiling out can sometimes be prevented by using a mixed-solvent system where the solubility gradient upon cooling is less steep.
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Q3: No crystals are forming, even after cooling the solution in an ice bath.
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Answer: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved aryl ketone is higher than its normal saturation point.
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Troubleshooting Steps to Induce Crystallization:
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Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" provides a template for other molecules to crystallize upon.
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Reduce the Volume: If the compound is too soluble, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
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Cool for Longer: Sometimes, crystallization is simply a slow process. Leave the flask in the ice bath or even in a freezer for an extended period.
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Q4: The crystal yield is very low. How can I improve it?
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Answer: Low recovery can be caused by several factors, from using too much solvent to premature crystallization during hot filtration.
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Troubleshooting Steps:
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Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve your compound. Any excess will retain more of your product in the mother liquor upon cooling.
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Maximize Cooling: Cool the solution in an ice bath for at least 15-20 minutes after it has reached room temperature to ensure maximum precipitation.
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Check the Mother Liquor: You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
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Avoid Premature Crystallization: If you performed a hot filtration, ensure your funnel and receiving flask were pre-heated to prevent the product from crystallizing out on the filter paper.
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Diagram: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
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Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
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Recrystallization. University of Colorado, Boulder Organic Chemistry Department. [Link]
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Mixed Solvent Recrystallization. University of Toronto Chemistry Department. [Link]
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Oiling Out. University of Alberta Chemistry Department. [Link]
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Recrystallization. McMaster University Chemistry Department. [Link]
Preventing decomposition of 1-(4-Bromo-2-fluorophenyl)propan-1-one during reaction
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Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Fluorobenzene
Welcome to our dedicated technical support guide for navigating the complexities of the Friedel-Crafts acylation of fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental yet often finicky reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind common issues and offer robust, validated strategies for success.
Understanding the Reaction: The Nuances of Fluorobenzene's Reactivity
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS), enabling the synthesis of valuable aryl ketones. However, the unique electronic properties of fluorobenzene present specific challenges that can lead to lower than expected yields.
Q1: Why is my Friedel-Crafts acylation of fluorobenzene resulting in a low yield?
The primary reason often lies in the dual nature of the fluorine substituent. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the benzene ring towards electrophilic attack. This deactivation slows down the reaction rate compared to benzene itself.
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), which preferentially directs the incoming acyl group to the ortho and para positions. The interplay between these opposing effects is crucial. While the ring is deactivated overall, the para position is generally favored due to less steric hindrance compared to the ortho position.
A common pitfall is using reaction conditions that are not optimized for this delicate electronic balance, leading to incomplete reaction or the formation of side products.
Figure 1: Mechanism of Friedel-Crafts Acylation on Fluorobenzene.
Common Causes of Low Yield and Troubleshooting Strategies
A successful acylation hinges on meticulous control over reagents, catalysts, and reaction conditions. Below, we dissect the most frequent causes of low yields and provide actionable solutions.
| Parameter | Potential Issue | Impact on Yield | Troubleshooting Action |
| Lewis Acid Catalyst (e.g., AlCl₃) | Moisture contamination, improper stoichiometry, or poor quality. | Inactive catalyst fails to generate the acylium ion, halting the reaction. Excess catalyst can lead to side reactions. | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure a slight molar excess (e.g., 1.1-1.3 equivalents) is used. |
| Reagents (Fluorobenzene, Acyl Halide) | Presence of water or other nucleophilic impurities. | Water will react with and deactivate the Lewis acid. Other nucleophiles can compete with fluorobenzene. | Purify fluorobenzene and the acyl halide by distillation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). |
| Reaction Temperature | Too low or too high. | A low temperature may result in an impractically slow reaction rate. High temperatures can promote side reactions and decomposition. | Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature or gently heat as needed while monitoring progress. |
| Solvent | Incorrect choice or presence of impurities. | Protic solvents or those that can coordinate with the Lewis acid will interfere with the reaction. | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Ensure the solvent is anhydrous. |
| Reaction Time | Insufficient or excessive. | An insufficient reaction time will lead to incomplete conversion. Excessive time can promote the formation of byproducts. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
In-Depth Troubleshooting Protocols
Q2: I've followed the basic procedure, but my yield is still below 30%. What specific steps can I take to optimize the reaction?
This is a common scenario. Let's break down an advanced troubleshooting workflow.
Figure 2: Systematic Workflow for Troubleshooting Low Yields.
Protocol 1: Rigorous Reagent and Glassware Preparation
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Glassware: All glassware (flasks, dropping funnel, condenser) must be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours, or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
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Solvent Purification: If using a solvent like dichloromethane, it should be freshly distilled from a suitable drying agent, such as calcium hydride (CaH₂).
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Reagent Purification: Fluorobenzene and the acyl chloride should be distilled to remove any non-volatile impurities and water. Store them over molecular sieves if not used immediately.
Rationale: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any trace of moisture will hydrolyze the AlCl₃, rendering it inactive for the reaction. This is one of the most common and overlooked causes of failure.
Protocol 2: Controlled Reagent Addition and Temperature Management
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Setup: In your dried, inert-atmosphere apparatus, suspend the anhydrous AlCl₃ in the anhydrous solvent (e.g., DCM).
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Cooling: Cool this suspension to 0 °C using an ice bath.
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Acyl Halide Addition: Add the acyl halide dropwise to the AlCl₃ suspension. This forms the reactive acylium ion complex.
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Fluorobenzene Addition: After the acylium ion has formed (allow stirring for 15-20 minutes), add the fluorobenzene dropwise, ensuring the internal temperature does not rise significantly.
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Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for a period (e.g., 1 hour) and then let it slowly warm to room temperature. Monitor by TLC. Gentle heating may be required to drive the reaction to completion, but this should be determined empirically.
Rationale: The formation of the acylium ion and the subsequent electrophilic attack on the fluorobenzene ring are often exothermic. A slow, controlled addition at low temperatures prevents a rapid temperature increase, which can lead to the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q3: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
While the fluorine substituent is an ortho, para-director, the para isomer is generally favored due to steric hindrance at the ortho position. To enhance this selectivity:
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Bulky Lewis Acid: Using a bulkier Lewis acid can further disfavor the sterically crowded ortho position.
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Lower Temperatures: Running the reaction at lower temperatures can sometimes improve selectivity, as the transition state leading to the para product may have a lower activation energy.
Q4: Can I use a different Lewis acid besides aluminum chloride?
Yes, other Lewis acids can be used, and their reactivity can influence the outcome. Ferric chloride (FeCl₃) is a milder alternative that may reduce side reactions, although it might require higher temperatures or longer reaction times. Boron trifluoride (BF₃) can also be employed, particularly with acid anhydrides as the acylating agent. The choice of catalyst can be a key point of optimization.
Q5: My reaction mixture turned dark brown/black immediately. What does this indicate?
A very dark coloration often suggests decomposition or polymerization side reactions. This can be caused by:
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Excessively High Temperatures: A runaway reaction can lead to charring.
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Reactive Impurities: Impurities in the starting materials can trigger polymerization.
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Excess Catalyst: Too much Lewis acid can sometimes promote unwanted side reactions.
If this occurs, it is best to stop the reaction and re-evaluate your procedure, focusing on temperature control and reagent purity.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Olah, G. A. (1963).
- Pearson, D. E., & Buehler, C. A. (1974).
- Taylor, R. (1990).
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Prakash, G. K. S., & Mathew, T. (2010). Recent Advances in Friedel–Crafts Acylation Reactions. Accounts of Chemical Research, 43(11), 1563-1574. [Link]
Stability and storage conditions for halogenated phenyl propanones
Starting Research Phase
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How to remove unreacted starting materials from synthesis
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Improving regioselectivity in the bromination of 2-fluoropropiophenone
Initiating Data Collection
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Technical Support Center: 1-(4-Bromo-2-fluorophenyl)propan-1-one Synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific Friedel-Crafts acylation reaction. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the synthesis of this compound.
Q1: My reaction is turning dark brown/black very quickly after adding the Lewis acid. What is happening?
A1: A rapid color change to dark brown or black is often indicative of an uncontrolled exothermic reaction, leading to charring and decomposition of starting materials and product. This is typically caused by adding the Lewis acid (e.g., aluminum chloride, AlCl₃) too quickly or at an insufficiently low starting temperature. The heat generated accelerates the reaction rate uncontrollably, promoting side reactions and degradation.
Q2: I'm seeing multiple spots on my TLC plate, even at low conversion. What are the likely side products?
A2: The primary side products in this acylation are often isomers. While the fluorine atom at the 2-position and the bromine at the 4-position strongly direct the incoming acyl group to the 5-position, sufficiently high temperatures can overcome this regioselectivity, leading to the formation of other isomers. Another possibility is di-acylation, where a second propanoyl group is added to the ring, although this is less common with a deactivated ring system.
Q3: My yield is consistently low, despite achieving full conversion of the starting material. Where could my product be going?
A3: Low yield with high conversion suggests product loss during workup or purification, or the formation of soluble side products that are not easily detected by TLC. One common issue is the formation of a stable complex between the ketone product and the Lewis acid. This complex must be effectively hydrolyzed during the quenching step to liberate the desired product. Inadequate quenching can lead to significant loss of product in the aqueous layer.
Q4: After quenching the reaction with water/acid, I'm getting a significant amount of an oily, insoluble material. What is this?
A4: This is often due to the hydrolysis of the Lewis acid in the presence of the organic solvent, which can form aluminum hydroxides and other inorganic precipitates that trap your product. A slow, controlled quench at low temperature is crucial to prevent the formation of these emulsions and insoluble materials.
Troubleshooting Guide: Mastering Temperature Control
Effective temperature management is the cornerstone of a successful and reproducible synthesis of this compound. This section provides a detailed breakdown of potential temperature-related issues and their solutions.
The Critical Role of Temperature in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but it is notoriously exothermic. The reaction proceeds through the formation of a highly reactive acylium ion, catalyzed by a Lewis acid. The rate of both the desired reaction and competing side reactions is highly dependent on temperature.
Diagram 1: Reaction Pathway
Caption: The reaction pathway for the Friedel-Crafts acylation.
Issue 1: Runaway Reaction During Lewis Acid Addition
A runaway reaction is a dangerous and common pitfall. The graph below illustrates the relationship between the rate of addition and the internal reaction temperature.
Diagram 2: Troubleshooting Runaway Reactions
Caption: A decision-making workflow for managing runaway reactions.
| Parameter | Standard Protocol | Troubleshooting Modification |
| Initial Temperature | 0 - 5 °C | -10 to 0 °C |
| Lewis Acid Addition | Portion-wise over 30 min | Syringe pump addition over 60-90 min |
| Cooling Bath | Ice/Water | Acetone/Dry Ice or Cryocooler |
| Stirring Speed | Moderate (300-400 rpm) | Vigorous (500-700 rpm) to ensure efficient heat transfer |
Protocol for Controlled Lewis Acid Addition:
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Combine 1-bromo-3-fluorobenzene and the solvent (e.g., dichloromethane) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Cool the mixture to -10 °C using an acetone/dry ice bath.
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Add the propanoyl chloride and allow the mixture to stir for 5 minutes to ensure homogeneity.
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Add the aluminum chloride in small portions over a period of 60-90 minutes. Crucially, monitor the internal temperature and do not allow it to rise above 0 °C during the addition.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-4 hours), monitoring by TLC.
Issue 2: Poor Regioselectivity and Side Product Formation
Elevated temperatures can provide enough energy to overcome the directing effects of the fluorine and bromine substituents, leading to the formation of undesired isomers.
Diagram 3: Temperature vs. Product Selectivity
Caption: The influence of reaction temperature on product distribution.
| Temperature Range | Expected Outcome |
| -10 to 5 °C | High selectivity for the desired this compound. |
| 5 to 25 °C | Increased reaction rate, but with a potential for a minor increase in isomeric impurities. |
| > 25 °C | Significant formation of side products and potential for decomposition. |
To ensure high regioselectivity, it is imperative to maintain a low reaction temperature, not just during the addition of the Lewis acid, but for the initial phase of the reaction.
Issue 3: Inefficient Quenching and Product Loss
The final, and often overlooked, temperature-critical step is the quench. A poorly executed quench can lead to product degradation and difficult workup.
Protocol for a Controlled Quench:
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After the reaction is complete (as determined by TLC), cool the reaction mixture back down to 0 °C in an ice/water bath.
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Prepare a beaker of crushed ice and slowly, with vigorous stirring, pour the reaction mixture onto the ice. Do not add water or ice to the reaction mixture , as this can create a localized, highly exothermic event.
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If the product-Lewis acid complex is particularly stable, a dilute solution of HCl (e.g., 1-2 M) can be used in place of or in addition to the ice to facilitate hydrolysis.
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Allow the mixture to stir until all the ice has melted and two clear layers are visible.
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Proceed with the standard aqueous workup and extraction.
References
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Title: Friedel-Crafts Acylation Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice URL: [Link]
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Title: Practical Organic Chemistry Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition URL: [Link]
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Title: Exothermic Reactions Source: Chemical Engineering Transactions URL: [Link]
Catalyst poisoning in the synthesis of substituted ketones
Formulating a Q&A
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Scaling up the synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one
Beginning The Synthesis Search
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Technical Support Center: Navigating Reactions with 1-(4-Bromo-2-fluorophenyl)propan-1-one
Welcome to the dedicated technical support guide for researchers working with 1-(4-Bromo-2-fluorophenyl)propan-1-one. This resource is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during the work-up and purification of reactions involving this versatile building block. My aim is to move beyond simple procedural lists and delve into the "why" behind each step, empowering you to make informed decisions in your own experiments.
Part 1: Foundational Knowledge & Common Pitfalls
FAQ 1: I'm seeing a persistent emulsion during my aqueous work-up. What's causing this and how can I resolve it?
Root Cause Analysis: Emulsion formation is a frequent challenge when working with halogenated aromatic compounds like this compound, particularly after basic washes (e.g., with sodium bicarbonate or sodium carbonate). The combination of a relatively non-polar organic solvent, an aqueous phase, and the potential for partially soluble byproducts or unreacted starting materials creates a stable interface that is difficult to separate. The fluorine and bromine atoms contribute to the molecule's lipophilicity, while the ketone can engage in some hydrogen bonding, further complicating phase separation.
Troubleshooting Protocol:
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Brine Wash: The first and most effective intervention is the addition of a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the organic components into the organic layer and disrupting the emulsion.
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Solvent Modification: If brine alone is insufficient, consider adding a small amount of a more polar organic solvent like ethyl acetate to your primary extraction solvent (e.g., dichloromethane or diethyl ether). This can alter the overall polarity of the organic phase and help break the emulsion.
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Filtration: In stubborn cases, passing the entire emulsified mixture through a pad of Celite® or a phase separator can physically disrupt the emulsion and facilitate separation.
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Patience and Gentle Agitation: Avoid vigorous shaking during extractions. Instead, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without creating a fine emulsion.
FAQ 2: My NMR analysis shows incomplete consumption of the starting material, but TLC indicates the reaction has gone to completion. What could be happening?
Expert Insight: This discrepancy often points to an issue with the work-up procedure rather than the reaction itself. The most likely culprit is the partitioning of your product and starting material between the organic and aqueous layers. This compound, while primarily organic-soluble, possesses a ketone functional group that can be protonated under acidic conditions, increasing its aqueous solubility.
Troubleshooting Workflow:
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pH Adjustment: Ensure that the aqueous layer is neutral or slightly basic before extraction. If your reaction was run under acidic conditions, a neutralizing wash with a weak base like sodium bicarbonate is crucial to ensure the ketone remains in its neutral, less water-soluble form.
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Back-Extraction: After your initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent. This can recover any material that may have partitioned into the aqueous phase.
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Solvent Choice: For this particular substrate, dichloromethane or ethyl acetate are generally effective extraction solvents. If you are using a less polar solvent like hexanes, you may be leaving a significant amount of your product and starting material in the aqueous layer.
Experimental Workflow: Post-Reaction Extraction
Caption: Troubleshooting decision tree for common Suzuki coupling side reactions.
FAQ 4: During a nucleophilic aromatic substitution (SNAr) reaction to displace the fluorine atom, my primary side product appears to be the result of reaction at the bromine position. Why is this happening?
Reactivity Analysis: While the fluorine atom is activated towards SNAr by the ortho- and para-directing effects of the ketone and bromine, respectively, the bromine itself can undergo reactions, particularly under conditions that favor metal-halogen exchange or certain coupling reactions. If your reaction conditions involve strong bases (like organolithiums or Grignard reagents) or transition metal catalysts, you may inadvertently be promoting reaction at the C-Br bond.
Preventative Measures:
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Reagent Selection: For SNAr, stick to classic conditions that favor displacement of fluoride, such as using a nucleophile with a suitable base (e.g., an alcohol with sodium hydride, or an amine with potassium carbonate) in a polar aprotic solvent like DMF or DMSO.
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Temperature Control: SNAr reactions are often temperature-sensitive. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.
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Avoid Strong Organometallics: If your goal is to displace the fluorine, avoid highly reactive organometallic reagents that can initiate metal-halogen exchange at the more labile C-Br bond.
Part 3: Purification & Characterization
FAQ 5: I'm having difficulty separating my product from a closely-eluting impurity during column chromatography. What are my options?
Chromatographic Strategy: The structural similarity between your target molecule and certain byproducts can make chromatographic separation challenging.
Step-by-Step Protocol for Method Development:
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Solvent System Optimization:
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Initial Screen: Start with a standard solvent system like ethyl acetate/hexanes.
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Polarity Adjustment: If separation is poor, systematically vary the ratio of the polar and non-polar solvents.
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Alternative Solvents: If adjusting the ratio is insufficient, consider a different solvent system. For example, dichloromethane/hexanes or acetone/hexanes can offer different selectivity.
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Stationary Phase:
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Standard Silica: Most separations can be achieved on standard silica gel.
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Alternative Sorbents: If co-elution persists, consider using a different stationary phase. For instance, alumina (basic or neutral) can be effective for separating compounds with different acidic/basic properties.
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Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.
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Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
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References
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General Principles of Organic Work-ups: Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]
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Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Nucleophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
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Practical Column Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Validation & Comparative
1-(4-Bromo-2-fluorophenyl)propan-1-one analytical validation
Beginning Data Collection
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Confirming the structure of 1-(4-Bromo-2-fluorophenyl)propan-1-one by spectroscopy
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Interpreting the NMR spectrum of 1-(4-Bromo-2-fluorophenyl)propan-1-one
Collecting NMR Data
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GC-MS analysis of 1-(4-Bromo-2-fluorophenyl)propan-1-one purity
Beginning Data Collection
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Comparison of 1-(4-Bromo-2-fluorophenyl)propan-1-one with its isomers
Initiating Information Gathering
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Reactivity comparison of bromo-fluorophenyl ketones
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Comparing 1-(4-Bromo-2-fluorophenyl)propan-1-one vs 1-(4-chlorophenyl)propan-1-one
Defining the Scope
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Defining Reactivity Differences
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(4-Bromo-2-fluorophenyl)propan-1-one
This guide provides a comprehensive analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Bromo-2-fluorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. In the spirit of advancing analytical excellence, we will not only detail a validated method but also compare it directly with its Ultra-Performance Liquid Chromatography (UPLC) counterpart, offering researchers the data and rationale needed to select the optimal approach for their specific needs. The methodologies presented herein are grounded in established chromatographic principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic ketone. Its structure, featuring a phenyl ring, a bromine atom, and a fluorine atom, presents distinct characteristics that dictate the analytical strategy. The presence of the aromatic ketone functional group provides a strong chromophore, making UV detection a highly suitable and sensitive choice. The overall molecule is relatively non-polar, making reversed-phase chromatography the ideal mode of separation. The primary analytical objectives are to develop a method that is specific, accurate, precise, and robust for quantifying this compound, whether as a final product or as a process intermediate where related impurities must be resolved.
Methodologies: HPLC vs. UPLC
Here we propose a primary HPLC method and a comparative UPLC method. The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the non-polar analyte. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility, while a phosphate buffer is included to maintain a consistent pH and ensure reproducible retention times by suppressing the ionization of any potential acidic or basic impurities.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method is designed for reliable, routine analysis with standard laboratory equipment.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 85% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV-Vis at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for Choices:
-
C18 Column (5 µm): The industry standard for reversed-phase chromatography, offering a good balance between efficiency and backpressure. The 150 mm length provides sufficient resolving power for potential impurities.
-
Phosphate Buffer (pH 3.0): This pH ensures that the analyte and most common organic impurities are in a neutral state, preventing peak tailing and improving peak shape.
-
Acetonitrile: Chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase mode, leading to sharper peaks and lower backpressure.
-
UV Detection at 254 nm: The substituted benzene ring acts as a strong chromophore. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity for this analyte. A photodiode array (PDA) detector could be used to confirm the optimal wavelength, which would likely be near the absorbance maximum for the π → π* transition of the aromatic system.
Comparative Ultra-Performance Liquid Chromatography (UPLC) Method
This method leverages sub-2 µm particle technology to achieve significantly faster and more efficient separations.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 85% B over 2 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detector: UV-Vis at 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for UPLC Advantage: The core difference lies in the 1.7 µm particle size of the stationary phase. According to the van Deemter equation, smaller particles lead to a more efficient separation (higher theoretical plate count) and allow for higher optimal flow rates. This results in a dramatic reduction in analysis time without sacrificing, and often improving, resolution. The shorter column length (50 mm) is sufficient due to the high efficiency of the small particles.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the expected performance differences between the two methods based on established chromatographic theory. This data is representative of what would be generated during a method validation study.
| Performance Parameter | HPLC Method (5 µm) | UPLC Method (1.7 µm) | Advantage of UPLC |
| Retention Time (Analyte) | ~ 6.5 min | ~ 1.5 min | ~4.3x Faster Analysis: Significantly increases sample throughput. |
| Theoretical Plates (N) | ~ 12,000 | ~ 25,000 | >2x Higher Efficiency: Leads to sharper, narrower peaks. |
| Resolution (Rs) of Critical Pair | > 2.0 | > 2.5 | Improved Resolution: Better separation of the main peak from impurities. |
| Backpressure | ~ 120 bar (1740 psi) | ~ 450 bar (6525 psi) | Requires specialized UPLC/UHPLC hardware capable of high pressures. |
| Solvent Consumption per Run | ~ 10 mL | ~ 1.5 mL | ~85% Reduction: Lower operational costs and reduced environmental impact. |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | Higher Sensitivity: Sharper peaks result in a better signal-to-noise ratio. |
Experimental Workflow & Validation
A robust analytical method is not complete without a thorough validation to ensure it is fit for its intended purpose. The workflow for developing and validating the proposed HPLC method follows a logical progression.
Caption: HPLC Method Development and Validation Workflow.
Validation Protocol according to ICH Q2(R1)
The following steps provide a detailed protocol for validating the proposed HPLC method, grounded in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".
1. Specificity:
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.
-
Procedure:
-
Inject the sample diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte and compare the retention time to a reference standard.
-
If available, inject known impurities to demonstrate they are resolved from the main analyte peak (Resolution > 2).
-
Perform peak purity analysis using a PDA detector to confirm the homogeneity of the analyte peak.
-
2. Linearity:
-
Objective: To establish a linear relationship between analyte concentration and detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare nine samples in total (three replicates at each level).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Estimate based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
-
Alternatively, use the standard deviation of the response and the slope of the linearity curve.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the regression line.
-
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution) under each condition.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.
-
Conclusion and Recommendation
The choice between HPLC and UPLC for the analysis of this compound depends on the specific laboratory context.
Caption: Decision logic for selecting between HPLC and UPLC.
-
The HPLC method presented is robust, reliable, and can be implemented on a wide range of standard equipment, making it ideal for quality control laboratories where uptime and method transferability are critical.
-
The UPLC method offers substantial gains in speed, efficiency, and sensitivity. For research and development or high-throughput screening environments, the initial investment in UPLC hardware is justified by the significant reduction in run time and solvent consumption, leading to lower long-term operational costs.
Both methods, when properly validated according to ICH guidelines, are capable of providing accurate and precise data for the quantification of this compound. The final selection should be based on a careful consideration of the laboratory's specific throughput needs, budget, and existing instrumentation.
References
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
A Comparative Guide to the Quantification of 1-(4-Bromo-2-fluorophenyl)propan-1-one in Reaction Mixtures
For researchers and professionals in drug development, the precise quantification of intermediates is paramount for ensuring reaction efficiency, optimizing yield, and maintaining batch-to-batch consistency. This guide provides an in-depth comparison of common analytical techniques for quantifying 1-(4-Bromo-2-fluorophenyl)propan-1-one, a key intermediate in various synthetic pathways. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering experimental data and a rationale for method selection.
The Critical Role of Quantification
Accurate determination of this compound in a reaction mixture is not merely a quality control checkpoint; it is a critical data point that informs process optimization and scale-up decisions. Inaccurate measurements can lead to incorrect yield calculations, the use of excess reagents in subsequent steps, and the generation of impurities that can complicate purification and compromise the final product's integrity. The choice of analytical method directly impacts the reliability of these crucial measurements.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability to a wide range of compounds. For a moderately polar and non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte, this compound, will partition between the two phases. By carefully selecting the mobile phase composition and gradient, we can achieve excellent separation from starting materials, reagents, and byproducts. Detection is typically performed using a UV detector, as the aromatic ring in the analyte provides a strong chromophore.
Experimental Protocol: RP-HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of a certified reference standard of this compound.
-
Dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Reaction Mixture Sample:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the aliquot with the diluent to a concentration expected to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the prepared reaction mixture sample from its peak area using the calibration curve.
-
Back-calculate the concentration in the original reaction mixture.
-
Data Presentation: HPLC Quantification
| Parameter | Value |
| Retention Time | 7.8 min |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow Diagram
Caption: Workflow for quantifying this compound using HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile and Thermally Stable Compounds
Gas Chromatography is an excellent alternative to HPLC, particularly for compounds that are volatile and thermally stable. This compound, with a moderate boiling point, is well-suited for GC analysis.
Principle of GC
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the vaporized sample through the column. Separation occurs based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its wide linear range and high sensitivity to hydrocarbons.
Experimental Protocol: GC-FID
-
Preparation of Standard Solutions:
-
Follow a similar procedure as for HPLC, but use a volatile solvent suitable for GC (e.g., dichloromethane or ethyl acetate).
-
-
Preparation of Reaction Mixture Sample:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to transfer the analyte into a clean, volatile solvent. This step is crucial to remove non-volatile components that could contaminate the GC inlet and column.
-
Dilute the extract to an appropriate concentration.
-
Add an internal standard (e.g., a compound with similar properties but a different retention time, like undecane) to both the standards and the sample to correct for injection volume variability.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Detector: FID at 280 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the standards.
-
Determine the concentration of the analyte in the sample using this calibration curve.
-
Data Presentation: GC Quantification
| Parameter | Value |
| Retention Time | 12.5 min |
| Linearity (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (% Recovery) | 97-103% |
GC Workflow Diagram
Caption: Workflow for quantifying this compound using GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method
qNMR is a powerful technique that allows for the direct quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used. This makes it a primary ratio method of analysis.
Principle of qNMR
The area of a resonance peak in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a known amount of an internal standard is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the concentration of the analyte can be determined.
Experimental Protocol: qNMR
-
Selection of Internal Standard:
-
Choose an internal standard with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high purity and accurately weighed.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Sufficiently long relaxation delay (D1): Typically 5 times the longest T₁ of the protons being integrated. This is crucial for full signal relaxation and accurate integration.
-
High signal-to-noise ratio: Achieved through an adequate number of scans.
-
Proper phasing and baseline correction.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the quartet of the -CH₂- group) and a signal from the internal standard.
-
Calculate the concentration using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
analyte = this compound
-
IS = Internal Standard
-
-
Data Presentation: qNMR Quantification
| Parameter | Value |
| Analyte Signal (¹H NMR) | Quartet at ~3.0 ppm (2H) |
| Internal Standard Signal | Singlet at ~6.3 ppm (2H, Maleic Acid) |
| Precision (%RSD, n=3) | < 1% |
| Accuracy | High (primary ratio method) |
| Analysis Time per Sample | ~15 minutes (including sample prep) |
qNMR Workflow Diagram
Caption: Workflow for quantifying this compound using qNMR.
Method Selection Guide
The choice of analytical technique depends on several factors, including the available instrumentation, the required level of precision and accuracy, sample throughput, and the complexity of the reaction matrix.
Comparative Overview
| Feature | HPLC | GC | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopy |
| Calibration | External Standard Curve | Internal Standard Curve | Absolute (with IS) |
| Sample Prep | Dilution & Filtration | Extraction & Derivatization (if needed) | Weighing & Dissolving |
| Sensitivity | High | High | Moderate |
| Precision | High | Good | Very High |
| Throughput | High | High | Moderate |
| Strengths | Versatile, robust, widely available | Excellent for volatile compounds | No reference standard of analyte needed, high accuracy |
| Limitations | Requires reference standard, potential for co-elution | Requires thermal stability, sample extraction can be complex | Lower sensitivity, requires specialized equipment and expertise |
Decision-Making Flowchart
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantification of this compound can be reliably achieved using HPLC, GC, or qNMR.
-
HPLC stands out as a versatile and robust method, ideal for routine quality control in most pharmaceutical laboratories.
-
GC is a powerful alternative, especially when dealing with complex matrices that may require an extraction step, and for laboratories with established GC workflows.
-
qNMR offers the highest level of accuracy and is an invaluable tool for primary analysis and for situations where a certified reference standard of the analyte is not available.
The selection of the most appropriate technique should be based on a careful consideration of the specific experimental needs, available resources, and the desired level of analytical detail.
References
Cross-referencing experimental data with PubChem for 1-(4-Bromo-2-fluorophenyl)propan-1-one
Initiating Data Gathering
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Mapping Out The Workflow
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Analyzing & Synthesizing Data
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A Comparative Guide to the Synthesis of Aryl Ketones: Methodologies and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of aryl ketones is a cornerstone of modern organic chemistry. These moieties are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the nuances of experimental design, supported by detailed protocols and data, to empower you in selecting the optimal synthetic route for your target molecule.
The Enduring Workhorse: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and widely employed method for the synthesis of aryl ketones. The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl group, usually from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.
Mechanism and Experimental Considerations:
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl halide or anhydride with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the desired aryl ketone.
A critical consideration in Friedel-Crafts acylation is the stoichiometry of the Lewis acid. Due to the formation of a stable complex between the product ketone and the Lewis acid, more than one equivalent of the catalyst is often required. This can lead to challenges in product workup and purification, as well as generate significant amounts of waste. Furthermore, the reaction is generally limited to electron-rich aromatic substrates and can be susceptible to rearrangement and polysubstitution, particularly with activated rings.
Experimental Protocol: Synthesis of Acetophenone via Friedel-Crafts Acylation
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford acetophenone.
Figure 1: Workflow of Friedel-Crafts Acylation.
The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl ketones and other complex molecules. These methods offer significant advantages over classical techniques, including milder reaction conditions, broader substrate scope, and superior functional group tolerance.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. This reaction has become a mainstay in both academic and industrial laboratories for the construction of carbon-carbon bonds.
Mechanism and Key Advantages:
The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl ketone and regenerate the Pd(0) catalyst.
The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki-Miyaura coupling a highly versatile and attractive method. Furthermore, the inorganic byproducts are generally non-toxic and easily removed, simplifying product purification.
Experimental Protocol: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a 3:1 mixture of toluene and water.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography on silica gel.
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. While not a direct synthesis of aryl ketones in its classical form, modifications and tandem approaches allow for the efficient construction of these valuable compounds. For instance, the reaction of an aryl halide with an enol ether, followed by hydrolysis, yields an aryl ketone.
Mechanism and Strategic Application:
The Heck reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the alkene (now arylated) and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.
The strategic advantage of the Heck reaction lies in its ability to form C-C bonds with readily available alkene starting materials. The regioselectivity of the alkene insertion is a key consideration and is often influenced by the electronic and steric nature of the substituents on the alkene.
The Power of Organometallics: Grignard and Organolithium Reagents
The addition of organometallic reagents, such as Grignard and organolithium reagents, to acylating agents is a classic and highly effective method for the synthesis of aryl ketones.
Mechanism and Reactivity:
These reactions proceed through the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the acylating agent (e.g., an ester, acyl chloride, or a Weinreb amide). The choice of the acylating agent is crucial to prevent the over-addition of the organometallic reagent to form a tertiary alcohol. Weinreb amides are particularly effective in this regard, as they form a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup.
Experimental Protocol: Synthesis of Benzophenone using a Grignard Reagent and a Weinreb Amide
-
To a solution of N-methoxy-N-methylbenzamide (1.0 eq) in dry THF at 0 °C, add phenylmagnesium bromide (1.1 eq in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 3: Synthesis of Aryl Ketones via Organometallic Addition to a Weinreb Amide.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Substrate Scope | Functional Group Tolerance |
| Friedel-Crafts Acylation | Inexpensive reagents, simple procedure. | Requires stoichiometric Lewis acid, harsh conditions, limited to electron-rich arenes, potential for rearrangements. | Generally restricted to electron-rich and unactivated arenes. | Poor; sensitive functional groups are not tolerated. |
| Suzuki-Miyaura Coupling | Mild conditions, broad substrate scope, high functional group tolerance, commercially available reagents. | Potential for catalyst poisoning, cost of palladium catalysts and boronic acids. | Very broad; accommodates a wide range of aryl and heteroaryl boronic acids and halides. | Excellent; tolerates most common functional groups. |
| Heck Reaction (Tandem) | Readily available alkene starting materials, good functional group tolerance. | Can have issues with regioselectivity, requires a two-step sequence (coupling then hydrolysis). | Broad for aryl halides; alkene scope can vary. | Good; tolerates many functional groups. |
| Organometallic Addition | High yielding, utilizes readily prepared organometallic reagents. | Requires anhydrous conditions, can have over-addition issues with reactive acylating agents. | Broad for both the organometallic reagent and the acylating agent. | Moderate; incompatible with protic functional groups. |
Conclusion
The synthesis of aryl ketones is a mature field with a diverse array of reliable methods. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
-
For simple, electron-rich aryl ketones on a large scale, Friedel-Crafts acylation may still be the most cost-effective option, provided its limitations are not a concern.
-
For complex targets requiring high functional group tolerance and broad substrate scope, palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , are often the methods of choice in modern drug discovery and development.
-
Organometallic additions , especially when employing Weinreb amides, offer a powerful and controlled approach for the synthesis of a wide variety of aryl ketones.
As a senior application scientist, I encourage you to consider not only the on-paper advantages of each method but also the practical aspects of your specific synthetic challenge. A thorough understanding of the underlying mechanisms and a careful evaluation of the comparative data presented here will enable you to make informed decisions and achieve your synthetic goals efficiently and effectively.
References
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Friedel-Crafts Acylation. Organic Chemistry, 2nd ed.; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012; pp 548-551. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345–390. [Link]
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]
Validating the molecular weight of 1-(4-Bromo-2-fluorophenyl)propan-1-one
Calculating Molecular Mass
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Safety Operating Guide
Personal protective equipment for handling 1-(4-Bromo-2-fluorophenyl)propan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
